Physicochemical Profiling and Application of 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic Acid in Peptidomimetic Drug Design
Physicochemical Profiling and Application of 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic Acid in Peptidomimetic Drug Design
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the stabilization of bioactive conformations is paramount for targeting complex protein-protein interactions (PPIs). 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid (CAS: 954567-53-4) is a highly specialized, non-proteinogenic amino acid scaffold. Structurally, it is a cycloleucine analogue where the primary α -amine is functionalized into a methylurea moiety.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a precision engineering tool. The geminally disubstituted cyclopentane ring introduces severe steric bulk, which heavily restricts the accessible Ramachandran space ( ϕ,ψ angles) of any peptide backbone it is incorporated into. Simultaneously, the methylurea group (-NH-CO-NH-CH 3 ) replaces the standard amide with a highly rigid, planar motif that acts as a bidentate hydrogen-bond donor and a strong hydrogen-bond acceptor. This dual mechanism—conformational restriction coupled with a dense hydrogen-bonding network—makes it an exceptional pharmacophore for enhancing both target affinity and proteolytic stability.
Mechanistic pathway of conformational restriction and metabolic stability induced by the scaffold.
Quantitative Physicochemical Profile
Understanding the baseline physicochemical properties of this scaffold is critical before integrating it into larger macromolecular syntheses. Below is a synthesized profile of its core parameters.
| Physicochemical Property | Value |
| IUPAC Name | 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid |
| CAS Registry Number | 954567-53-4 |
| Molecular Formula | C 8 H 14 N 2 O 3 |
| Molecular Weight | 186.21 g/mol |
| Topological Polar Surface Area (TPSA) | ~ 78.2 Å 2 |
| Hydrogen Bond Donors (HBD) | 3 |
| Hydrogen Bond Acceptors (HBA) | 3 |
| Predicted pKa (Carboxylic Acid) | 3.8 – 4.2 |
| Predicted LogP | 0.5 – 1.2 |
Self-Validating Experimental Workflows
To utilize this scaffold effectively, its exact ionization constants (pKa) and lipophilicity (LogD 7.4 ) must be empirically determined. The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in a mechanistic rationale to prevent data artifacts.
Workflow A: Potentiometric Determination of pKa
Because the methylurea and cyclopentane moieties lack strong, pH-dependent UV chromophores, UV-metric titration is suboptimal. Potentiometric titration is the most robust alternative, provided environmental variables are strictly controlled.
Causality & Rationale: The primary source of error in potentiometric pKa determination of weak acids is the dissolution of atmospheric CO 2 into the aqueous analyte, which forms carbonic acid and artificially shifts the equivalence point. To validate the system, an inert gas blanket is mandatory. Furthermore, a constant ionic strength must be maintained to ensure activity coefficients remain stable, allowing for the calculation of true thermodynamic pKa rather than apparent pKa.
Step-by-Step Protocol:
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Electrode Calibration: Calibrate a combined glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve 2.0 mg of the scaffold in 10 mL of a 0.15 M KCl aqueous solution. The KCl acts as the background electrolyte to lock the ionic strength.
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Atmospheric Control: Seal the titration vessel and purge continuously with high-purity Argon gas for 10 minutes prior to and during the titration.
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Titration Execution: Using an automated micro-burette, titrate the solution with standardized 0.1 M KOH. Dispense in 0.01 mL increments, allowing the potential (mV) reading to stabilize (drift < 0.1 mV/s) before recording the pH.
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Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the exact equivalence point. The pKa is extracted from the half-equivalence point where the concentration of the deprotonated carboxylate equals the protonated acid.
Workflow B: Shake-Flask Method for LogD 7.4 Determination
The shake-flask method coupled with HPLC-UV quantification remains the gold standard for determining distribution coefficients in early drug discovery.
Causality & Rationale: A common failure point in LogD determination is the mutual solubility of water and n-octanol. If dry octanol and pure buffer are used, they will dissolve into one another during the shaking phase, altering the phase volumes and skewing the final concentration ratio. Pre-saturating the phases is the self-validating step that prevents this volumetric shift. Centrifugation is subsequently required to break invisible micro-emulsions that would otherwise cause aqueous analyte to be falsely quantified in the organic layer.
Step-by-Step Protocol:
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Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25 °C. Separate the phases using a separatory funnel.
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Partitioning: Weigh exactly 1.0 mg of the scaffold into a borosilicate glass vial. Add 1.0 mL of the pre-saturated PBS and 1.0 mL of the pre-saturated n-octanol.
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Equilibration: Mechanically shake the vial at 300 rpm for 1 hour at 25 °C to ensure thermodynamic equilibrium.
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Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to yield a razor-sharp phase boundary.
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Quantification: Carefully extract 100 µL aliquots from both the aqueous and organic layers using a syringe (ensuring no cross-contamination). Analyze both aliquots via Reversed-Phase HPLC (C18 column, H 2 O/MeCN gradient with 0.1% TFA).
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Calculation: Calculate LogD 7.4 using the equation: log10(AUCoctanol/AUCaqueous) .
Standardized shake-flask workflow for LogD7.4 determination using HPLC-UV quantification.
Application in Solid-Phase Peptide Synthesis (SPPS)
When incorporating 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid into a growing peptide chain, chemists must account for the extreme steric hindrance of the α,α -disubstituted carbon. Standard coupling reagents like HBTU or TBTU will fail to achieve complete acylation.
To overcome this, the protocol must utilize highly reactive coupling cocktails. The recommended approach is to use DIC (N,N'-Diisopropylcarbodiimide) in combination with Oxyma Pure , or HATU with HOAt . Furthermore, elevated temperatures (e.g., 75 °C via microwave-assisted SPPS) and extended coupling times (4 to 12 hours) are required to drive the reaction to completion. The methylurea group is generally stable under standard Fmoc/tBu SPPS conditions, though prolonged exposure to strong acids during final cleavage (e.g., 95% TFA) should be monitored via LC-MS to ensure no degradation of the urea linkage occurs.
